1-(isocyanatomethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanatomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitro group (-NO2) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, yielding the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free processes to minimize environmental impact. One such method includes the reaction of 4-nitrobenzyl alcohol with a suitable isocyanate precursor under controlled conditions to produce the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding ureas or carbamates.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, alcohols.
Solvents: Acetone, toluene, dichloromethane.
Major Products Formed:
Reduction: 1-(Aminomethyl)-4-nitrobenzene.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
1-(Isocyanatomethyl)-4-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives due to its reactivity with polyols and other compounds.
Mechanism of Action
The mechanism of action of 1-(isocyanatomethyl)-4-nitrobenzene primarily involves the reactivity of its isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the isocyanate group can modify proteins by reacting with amino acid residues, potentially altering their function and activity.
Comparison with Similar Compounds
- 1-(Isocyanatomethyl)-5-isocyanato-1,3,3-trimethylcyclohexane
- 1,3-bis(isocyanatomethyl)benzene
- 1,1’-methylenebis(4-isocyanatobenzene)
Comparison: 1-(Isocyanatomethyl)-4-nitrobenzene is unique due to the presence of both an isocyanate and a nitro group on the benzene ring. This combination imparts distinct reactivity and properties compared to other isocyanate compounds. For instance, the nitro group can influence the electron density of the benzene ring, affecting the reactivity of the isocyanate group. Additionally, the presence of the nitro group can facilitate further functionalization through reduction or substitution reactions.
Properties
CAS No. |
63289-53-2 |
---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.